SLAP TA, particularly in its high purity form (95%), is a valuable tool for researchers in the field of chemical synthesis []. Due to its high reactivity, it acts as a key building block in the construction of various organic compounds []. The precise structure of SLAP TA allows for its incorporation into complex molecular architectures, enabling the creation of novel materials and molecules with specific properties.
Here are some examples of how SLAP TA (95%) is used in chemical synthesis:
SLAP TA (95%) plays a significant role in the field of pharmaceutical research by aiding in the development of new drug candidates []. Its reactivity and ability to integrate into various molecular structures make it a versatile tool for medicinal chemists. Here's how it contributes to drug discovery:
Beyond the areas mentioned above, SLAP TA (95%) finds applications in other scientific research fields:
3-(trimethylsilylmethylsulfanyl)propan-1-amine is a chemical compound characterized by the presence of a trimethylsilyl group, a methyl sulfanyl group, and a propan-1-amine backbone. This compound is notable for its unique structural features that confer distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 161.29 g/mol.
The synthesis of 3-(trimethylsilylmethylsulfanyl)propan-1-amine typically involves:
These steps may require specific conditions such as inert atmospheres or controlled temperatures to ensure high yields and purity.
3-(trimethylsilylmethylsulfanyl)propan-1-amine has potential applications in several areas:
Studies exploring the interactions of 3-(trimethylsilylmethylsulfanyl)propan-1-amine with biological systems are necessary to understand its full potential. Investigations could focus on:
Several compounds share structural similarities with 3-(trimethylsilylmethylsulfanyl)propan-1-amine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Methylsulfonyl)propan-1-amine | Contains a sulfonyl group instead of sulfanyl | |
N,N,N-trimethyl-3-(2-methylacryloyl)amino-propan-1-aminium | Quaternary ammonium compound with different reactivity | |
3-(4-Methylthiazol-2-yl)propan-1-amine | Incorporates a thiazole ring, affecting biological activity | |
3-(Ethoxydimethylsilyl)propan-1-amine | Contains an ethoxy group, altering solubility and reactivity |
These compounds highlight the diversity within this class of chemicals while underscoring the unique attributes of 3-(trimethylsilylmethylsulfanyl)propan-1-amine related to its silicon and sulfur functionalities.